Prop-2-enyl 1-(3-acetylphenyl)-2-aminopyrrolo[3,2-b]quinoxaline-3-carboxylate
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Overview
Description
Prop-2-enyl 1-(3-acetylphenyl)-2-aminopyrrolo[3,2-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolo[3,2-b]quinoxaline core, which is known for its diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-enyl 1-(3-acetylphenyl)-2-aminopyrrolo[3,2-b]quinoxaline-3-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl 1-(3-acetylphenyl)-2-aminopyrrolo[3,2-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, amino derivatives, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Prop-2-enyl 1-(3-acetylphenyl)-2-aminopyrrolo[3,2-b]quinoxaline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of Prop-2-enyl 1-(3-acetylphenyl)-2-aminopyrrolo[3,2-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also interact with receptors, modulating their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-phenylprop-2-enal: A cinnamaldehyde derivative with similar structural features.
(E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one: A compound with a similar prop-2-enyl group and heterocyclic core.
N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide: Another heterocyclic compound with comparable biological activities.
Uniqueness
Prop-2-enyl 1-(3-acetylphenyl)-2-aminopyrrolo[3,2-b]quinoxaline-3-carboxylate stands out due to its unique combination of a pyrrolo[3,2-b]quinoxaline core and the presence of both prop-2-enyl and 3-acetylphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
4846-81-5 |
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Molecular Formula |
C22H18N4O3 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
prop-2-enyl 1-(3-acetylphenyl)-2-aminopyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C22H18N4O3/c1-3-11-29-22(28)18-19-21(25-17-10-5-4-9-16(17)24-19)26(20(18)23)15-8-6-7-14(12-15)13(2)27/h3-10,12H,1,11,23H2,2H3 |
InChI Key |
IAZRSEQQFDNURU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OCC=C)N |
Origin of Product |
United States |
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